2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate
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Overview
Description
2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate typically involves the following steps:
Formation of Benzothiazole Core: The initial step involves the formation of the benzothiazole core by reacting ortho-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions:
Quaternization: The final step involves the quaternization of the nitrogen atom in the benzothiazole ring with methanesulfonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conducted in solvents like ethanol or tetrahydrofuran under mild conditions.
Substitution: Nucleophiles such as amines, thiols; reactions performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazole derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, with studies focusing on its mechanism of action and therapeutic potential.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylbenzothiazolium iodide
- 2,3-Dimethyl-1,3-benzothiazol-3-ium chloride
- 6-Phenyl-2,3-dimethylbenzothiazolium bromide
Uniqueness
2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its methanesulfonate group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
654069-96-2 |
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Molecular Formula |
C16H17NO3S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2,3-dimethyl-6-phenyl-1,3-benzothiazol-3-ium;methanesulfonate |
InChI |
InChI=1S/C15H14NS.CH4O3S/c1-11-16(2)14-9-8-13(10-15(14)17-11)12-6-4-3-5-7-12;1-5(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
CHKRKGUKVPVGEZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=C(C=C2)C3=CC=CC=C3)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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